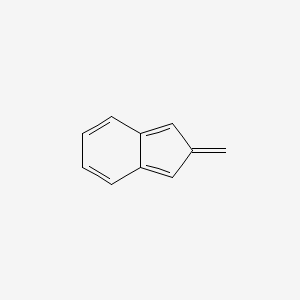

2-Methylene-2H-indene

Description

Structure

3D Structure

Properties

CAS No. |

6596-86-7 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-methylideneindene |

InChI |

InChI=1S/C10H8/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H2 |

InChI Key |

HYLYEVKPDNDZPJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C2C=CC=CC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylene 2h Indene and Analogous Indene Systems

Direct Synthesis Approaches to 2-Methylene-2H-indene

Direct synthetic routes to this compound are not prominently described in the reviewed literature. Much of the available information points towards its formation via isomerization from a more accessible isomer, 1-methyleneindene.

Reactions Involving Methylene (B1212753) Generators

While the direct application of methylene generating reagents to an indene (B144670) precursor for the synthesis of this compound is not explicitly detailed, this approach remains a classical method for the introduction of a methylene group onto a cyclic framework. Conceptually, a reaction of a suitable indene derivative with a methylene source, such as the Wittig reagent (triphenylphosphine methylide) or Tebbe's reagent, could be envisioned. However, the specific conditions and feasibility for the synthesis of this compound have not been established in the available literature.

Cycloaddition Strategies

Cycloaddition reactions are powerful tools in the construction of cyclic systems. In the context of indene synthesis, intramolecular [4+2] cycloadditions have been investigated. For instance, a gold-catalyzed intramolecular [4+2] cycloaddition between a furan (B31954) and an alkyne has been used in the total synthesis of (±)-jungianol, a natural product featuring an indane framework. While this demonstrates the utility of cycloaddition for forming the core indene structure, specific strategies leading directly to the this compound scaffold are not described.

Formation via Radical-Radical Reaction Pathways

The formation of this compound has been studied from a theoretical standpoint, particularly through the isomerization of 1-methyleneindene. This process involves radical intermediates and highlights a potential, albeit complex, pathway to the target molecule.

The isomerization from 1-methyleneindene to 2-methyleneindene involves the movement of the methylene group from the C1 to the C2 position of the indene ring, along with a corresponding hydrogen atom shift. This transformation proceeds through a series of intermediates and transition states. A key step involves the breaking of the C(1)-C(10) bond, leading to an unstable intermediate where the aromaticity of the benzene (B151609) ring is lost. This pathway competes with other reactions, such as ring expansion to form a β-hydronaphthalene radical. The complexity and competition with side reactions make this a challenging synthetic route to control.

General Synthetic Routes for Functionalized Indenes and Derivatives

While direct synthesis of this compound is elusive, numerous methods exist for the synthesis of functionalized indenes and their derivatives. These general routes provide a foundation upon which a synthesis of the target molecule or its analogs could potentially be developed.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a versatile and efficient means of constructing the indene core. acs.orgorganic-chemistry.org Various metals, including palladium, rhodium, iron, ruthenium, and platinum, have been employed to catalyze the synthesis of indene derivatives from readily available starting materials. organic-chemistry.org

One prominent strategy is the dehydrogenative (3+2) annulation of aromatic compounds, which involves the dual functionalization of benzylic and ortho C-H bonds. acs.org This approach has been successfully used to create a variety of spiroindenes. acs.org Another powerful method involves the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, which yields indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent. organic-chemistry.org

Iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes with high regioselectivity. organic-chemistry.org Furthermore, ruthenium-catalyzed ring-closing metathesis of substituted phenols, following a Suzuki coupling, provides a controlled route to functionalized indenes. organic-chemistry.org Platinum and ruthenium catalysts have also been used for the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Indene Derivatives

| Catalyst | Starting Materials | Product Type | Ref. |

|---|---|---|---|

| Rh(I) | 2-(chloromethyl)phenylboronic acid, alkynes | Indene derivatives | organic-chemistry.org |

| FeCl₃ | N-benzylic sulfonamides, internal alkynes | Functionalized indenes | organic-chemistry.org |

| Ru | Substituted phenols (via Suzuki coupling) | Functionalized indenes | organic-chemistry.org |

| PtCl₂ / PtCl₄ | 1-alkyl-2-ethynylbenzenes | Substituted indenes | organic-chemistry.org |

| Pd | Aromatic hydrocarbons | Spiroindenes | acs.org |

Multicomponent Reactions for Indene Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, with high atom economy. organic-chemistry.org While specific MCRs leading directly to this compound are not reported, the principles of MCRs are applicable to the synthesis of diverse heterocyclic and carbocyclic scaffolds, including those related to indene. nih.gov

MCRs offer a powerful strategy for rapidly building molecular complexity. organic-chemistry.org The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be designed for the efficient synthesis of the indene skeleton, which could then be further functionalized to yield this compound. The versatility of MCRs in generating diverse molecular scaffolds suggests their potential for creating libraries of indene derivatives for various applications. rug.nl

Base-Catalyzed Transformations in Indene Synthesis

Base-catalyzed reactions are fundamental in the synthesis of indene derivatives. These transformations often involve the generation of a carbanion intermediate, which then participates in subsequent bond-forming reactions. A notable example is the reaction of 1-indanone (B140024) with an alkyne in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This process involves the formation of a carbanion from the indanone, which then attacks the alkyne. nih.gov The resulting intermediate undergoes an intramolecular nucleophilic addition followed by a retro-aldol reaction to yield the indene product. nih.gov

Another significant base-catalyzed transformation is the Knoevenagel condensation. ijpsr.comencyclopedia.pub This reaction typically involves the condensation of an active methylene compound, such as 1,3-indanedione, with an aldehyde or ketone. ijpsr.comencyclopedia.pub The reaction is often catalyzed by a weak base like piperidine (B6355638) in ethanol (B145695) and can produce high yields of the corresponding arylidene-1,3-indanediones. encyclopedia.pub These products are valuable intermediates in the synthesis of more complex heterocyclic and spirocyclic systems. bohrium.comresearchgate.net

The following table summarizes examples of base-catalyzed transformations in the synthesis of indene systems:

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product Type | Ref |

| 1-Indanone | Tetramethylsilyl (TMS)-substituted alkyne | NaH | THF | Indene derivative | nih.gov |

| 1,3-Indanedione | 1-(4-aminophenyl)ethanone | Not specified | Not specified | Styrylated indanedione | ijpsr.com |

| 1,3-Indanedione | Benzaldehyde | Piperidine | Ethanol | 2-Benzylidene-1,3-indanedione | encyclopedia.pub |

Aldol-Type Reactions in Indanone Chemistry

Aldol-type reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and are particularly useful in the functionalization of indanones. In a typical base-catalyzed aldol (B89426) condensation, an enolate is generated from a ketone by deprotonation at the alpha-carbon. hkedcity.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde. hkedcity.netyoutube.com

A "crossed" aldol reaction, where only one of the carbonyl compounds possesses alpha-hydrogens, can lead to the formation of a single major product. hkedcity.net For instance, the reaction of 1-indanone with 3,4-dimethoxybenzaldehyde (B141060) in the presence of sodium hydroxide (B78521) can be performed without a solvent. hkedcity.netyoutube.com This solventless approach is considered a green chemistry method. hkedcity.net The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo dehydration to form a more stable, conjugated α,β-unsaturated ketone. hkedcity.netyoutube.com

The Corey-Chaykovsky reaction, which involves the use of dimethyloxosulfonium methylide (DOSM), provides another route to functionalized indanones through a Michael addition followed by an aldol-type reaction. nih.gov This method has been used to synthesize chiral indanone scaffolds from symmetrical enones. nih.gov

Below is a table detailing examples of aldol-type reactions in indanone chemistry:

| Indanone Derivative | Reactant | Catalyst/Reagent | Key Transformation | Product Type | Ref |

| 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | Solventless aldol condensation | α,β-Unsaturated ketone | hkedcity.netyoutube.com |

| Symmetrical enone | Not specified | Dimethyloxosulfonium methylide (DOSM) | Michael addition followed by aldol-type reaction | Chiral indanone scaffold | nih.gov |

| Salicylaldehyde triflates | 2-Hydroxyethyl vinyl ether | Palladium bidentate catalyst | Heck-aldol annulation | Monoprotected 3-hydroxyindan-1-ones | nih.gov |

Reaction Mechanisms and Isomerization Dynamics of 2 Methylene 2h Indene

Isomerization Pathways of 2-Methylene-2H-indene and Related Indene (B144670) Isomers

The structural landscape of C10H8 isomers, including this compound, is interconnected through various isomerization pathways. These transformations, often involving hydrogen or alkyl shifts, are crucial for understanding the relative stabilities and interconversion of these compounds.

Mechanisms of Hydrogen and Alkyl Shifts

Isomerization reactions involving the migration of hydrogen atoms or alkyl groups are fundamental to the chemistry of indene derivatives. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org These shifts, typically 1,2-shifts, occur to relieve ring strain or to form a more stable carbocation or radical intermediate. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org In the context of methyleneindene isomers, these shifts facilitate the interconversion between species like 1-methylene-1H-indene and this compound.

The movement of a hydrogen atom with its pair of electrons, known as a hydride shift, or the migration of an entire alkyl group, can be initiated by the formation of a reactive intermediate. masterorganicchemistry.commasterorganicchemistry.com The driving force behind these rearrangements is the attainment of a more stable electronic configuration. For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation. masterorganicchemistry.com While the general principles of these shifts are well-established, their specific application to the isomerization of this compound involves nuanced transition states and energy barriers.

Computational Characterization of Transition States in Isomerization

Quantum chemical calculations have provided significant insights into the energetics and structures of the transition states involved in the isomerization of methylene (B1212753) indene radicals. researchgate.net For the isomerization of the 1-methylene indene radical to the 2-methylene indene radical, a specific reaction pathway has been elucidated. researchgate.net

The process involves the movement of the methylene group from the C(1) to the C(2) position, accompanied by the migration of a hydrogen atom. researchgate.net Computational studies, employing methods such as uB3LYP/cc-pVDZ and uQCISD(T)//uB3LYP, have been instrumental in mapping the potential energy surface of this transformation. researchgate.net These calculations reveal the relative energies of the intermediates and transition states, offering a quantitative understanding of the reaction mechanism. researchgate.net

| Species | Relative Energy (kcal/mol) at uB3LYP/cc-pVDZ | Relative Energy (kcal/mol) at uQCISD(T)//uB3LYP |

| 1-methylene indene radical | 0.0 | 0.0 |

| Transition State 1 | 35.6 | 36.1 |

| Intermediate | 28.5 | 29.3 |

| Transition State 2 | 34.2 | 34.5 |

| 2-methylene indene radical | -1.5 | -1.1 |

This table presents the relative energies of the species involved in the isomerization of the 1-methylene indene radical to the 2-methylene indene radical, as calculated by different theoretical methods. researchgate.net

Formation Mechanisms in High-Temperature Environments and Chemical Systems

In high-temperature settings such as combustion processes, the formation of this compound is intricately linked to the chemistry of radical species.

Role of Methyleneindanyl Radicals as Precursors

Methyleneindanyl radicals have been identified as crucial precursors in the formation of benzofulvenes, including this compound (also known as 2-benzofulvene). In the reaction of benzyl (B1604629) and propargyl radicals, the resulting C10H10 potential energy surface leads to the formation of various methylene-indane isomers, which then, through the loss of a hydrogen atom, form methylene-indanyl radicals.

Specifically, the 2-methylene-1-indanyl radical is a direct precursor to this compound. This radical can be formed through a series of reactions initiated by the combination of benzyl and propargyl radicals.

Unimolecular Decomposition and Radical Recombination Processes

The formation of this compound is a result of complex unimolecular decomposition and radical recombination reactions. The 2-methylene-1-indanyl radical can undergo unimolecular decomposition by losing a hydrogen atom to form this compound. This process, however, has a high energy requirement.

Alternative pathways involving hydrogen atom shifts and ring insertions can also lead to the formation of naphthalene (B1677914) and other isomers from methylene-indanyl radical precursors. The competition between these various unimolecular reaction channels is highly dependent on temperature and pressure.

Reactivity of the Exocyclic Methylene Group

The exocyclic methylene group is a key functional feature of this compound, dictating much of its reactivity. This group's electronic character is influenced by the aromaticity of the fused ring system.

Theoretical studies on derivatives of this compound have shown that substitutions at the exocyclic methylene group can modulate the aromaticity of the six-membered ring. Electron-donating substituents tend to increase the aromaticity of the benzene (B151609) ring and influence the strength of hydrogen bonding interactions with proton donors. This suggests that the exocyclic double bond possesses a degree of polarizability, making it susceptible to attack by electrophiles.

The reactivity of the exocyclic double bond in fulvene (B1219640) systems, which are structurally related to methylene-indenes, is well-documented. These compounds readily undergo cycloaddition reactions. For instance, indene itself can act as a dienophile in [4+2] cycloaddition reactions. This suggests that this compound could also participate in such reactions, with the exocyclic double bond being the reactive site. Furthermore, the presence of the unsaturated exocyclic methylene group suggests a potential for polymerization, a characteristic noted for the related compound 1-methylene-2,3-dihydro-1H-indene. cymitquimica.com

Behavior in Olefinic and Aromatic Reaction Systems

The indene framework, the core of this compound, readily participates in reactions with both olefinic and aromatic species, primarily through cycloaddition pathways. The reactivity is influenced by the interplay between the five-membered ring and the fused benzene ring.

In reactions with aromatic systems, indene derivatives can undergo complex cycloadditions. For instance, the reaction of 2-phenylindene with benzyne (B1209423), a highly reactive aromatic intermediate, does not yield a simple Diels-Alder adduct. Instead, it proceeds through a multistep sequence starting with a [4+2] cycloaddition of benzyne to the indenyl unit. This is followed by a [2+2] addition of a second benzyne molecule, which ultimately rearranges to form a novel, highly complex adduct. mdpi.com The thermodynamic driving forces for such rearrangements include the relief of steric strain and the restoration of aromaticity in the benzene ring of the original indene structure. mdpi.com Similarly, the reaction of the o-methylphenyl radical with propyne (B1212725) results in the formation of indene, highlighting a pathway where radical addition to an alkyne leads to the construction of the indene skeleton. rsc.org

The olefinic character of the exocyclic methylene group and the double bond within the five-membered ring allows this compound and its derivatives to act as dienophiles or dienes in cycloaddition reactions. mdpi.com The Diels-Alder reaction of 5-methylidene-hydantoins, which contain a similar exocyclic double bond, with cyclic dienes like cyclopentadiene (B3395910) proceeds stereoselectively. mdpi.com More complex transformations, such as the palladium-catalyzed asymmetric (4+2) dipolar cyclization, utilize indene-involved ketenes generated in situ to react with π-allyl-Pd dipoles, forming intricate polycyclic structures. researchgate.net These reactions showcase the versatility of the indene skeleton in constructing complex molecular frameworks through interactions with various olefinic and aromatic partners.

| Indene Derivative | Reaction Partner | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| 2-Phenylindene | Benzyne | [4+2] then [2+2] Cycloaddition | Initial Diels-Alder reaction followed by a second cycloaddition and rearrangement. mdpi.com | mdpi.com |

| Indene-involved ketene (B1206846) | π-Allyl-Pd 1,4-dipole | (4+2) Dipolar Cyclization | In situ generation of ketene followed by trapping with the palladium dipole. researchgate.net | researchgate.net |

| 5-Methylidene-2-thiohydantoin | Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | Regioselective and stereoselective addition to the exocyclic double bond. mdpi.com | mdpi.com |

Participation in Condensation Reactions and Electrophilic/Nucleophilic Additions

The synthesis and functionalization of the indene core often involve condensation reactions and are susceptible to electrophilic or nucleophilic attack, particularly at the exocyclic double bond of isomers like this compound.

Condensation Reactions: Indene and benzofulvene derivatives are frequently synthesized via sequential Knoevenagel condensation/cyclization reactions. nih.govacs.org This process typically involves the reaction of an aldehyde, such as 2-(1-phenylvinyl)benzaldehyde, with an active methylene compound like dimethyl malonate or Meldrum's acid. nih.govacs.org The reaction is often catalyzed by a Lewis acid (e.g., TiCl₄) or a base (e.g., piperidine). nih.gov The mechanism commences with the Knoevenagel condensation to form a benzylidene intermediate. This is followed by an intramolecular alkene addition, which generates a carbocation that is stabilized by adjacent aryl groups. A subsequent deprotonation step leads to the cyclized indene product. nih.gov The selectivity towards indene or the further dehydrogenated benzofulvene can be controlled by the reaction conditions. acs.org

Electrophilic and Nucleophilic Additions: The exocyclic C=C double bond in this compound is a prime site for electrophilic addition reactions. In a manner analogous to other alkenes, the reaction is initiated by the attack of the π-electrons on an electrophile (E⁺), such as a proton from an acid like HBr. libretexts.orglibretexts.org This attack preferentially occurs at the methylene carbon, leading to the formation of a highly stabilized carbocation intermediate. This intermediate is both tertiary and benzylic, with the positive charge delocalized into the fused aromatic ring. The subsequent rapid attack by a nucleophile (Nu⁻), such as Br⁻, on this carbocation completes the addition. libretexts.org

Nucleophilic additions to simple, unactivated alkenes are rare. However, the conjugated system of this compound could potentially undergo nucleophilic attack, particularly in a conjugate or Michael-type addition. In these reactions, a nucleophile would attack one of the carbon atoms of the double bond. For instance, the addition of nucleophilic radicals to allenes, which also feature cumulated double bonds, demonstrates a preference for addition to the terminal carbon atom. nih.gov

| Reaction Type | Key Intermediate | Mechanistic Steps | Governing Principle | Reference Analogy |

|---|---|---|---|---|

| Electrophilic Addition (e.g., HBr) | Tertiary, benzylic carbocation | 1. Protonation of the exocyclic double bond. libretexts.org 2. Nucleophilic attack by bromide. libretexts.org | Formation of the most stable carbocation intermediate (Markovnikov's Rule). libretexts.org | libretexts.orglibretexts.org |

| Knoevenagel Condensation/Cyclization | Benzylidene intermediate | 1. Formation of benzylidene adduct. nih.gov 2. Intramolecular cyclization. nih.gov 3. Deprotonation. nih.gov | Acid or base catalysis facilitates condensation and subsequent ring closure. nih.govacs.org | nih.govacs.org |

Mechanistic Insights into Oxidation and Rearrangement Reactions of Indene Derivatives

Oxidation Reactions: The oxidation of indene can proceed through several mechanistic pathways depending on the oxidant and conditions. The atmospheric oxidation initiated by hydroxyl (OH) radicals in the presence of O₂ and NO leads to a variety of oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene, indenone, and dialdehydes. nih.gov A significant pathway in this process involves the formation of the 7-indene radical, which is a precursor to various other pollutants. nih.gov

In the liquid phase at lower temperatures, the free-radical oxidation of indene with molecular oxygen results in a polymeric peroxide. This polymer consists of alternating indene and oxygen units. This structure can be confirmed by its reduction with lithium aluminum hydride, which yields cis- and trans-indene glycols. Furthermore, treatment of the indene peroxide with a strong base induces a rearrangement to form 3-isochromanone. acs.org At higher temperatures (above 800 K), the reaction of the indenyl radical with O₂ predominantly forms 1-H-inden-1-one and an OH radical via a 1,3-hydrogen shift within an initial association complex. rsc.org

Rearrangement Reactions: The indene skeleton can undergo significant rearrangements, including ring expansion. A notable example is the photoredox-catalyzed ring expansion of indene to form 2-functionalized naphthalenes. This reaction utilizes α-iodonium diazo compounds as carbyne equivalents. Computational and experimental studies suggest the mechanism likely proceeds through the initial addition of a diazomethyl radical to the indene, followed by a radical chain process, rather than the formation of a free carbyne. nih.gov

Rearrangements can also be initiated by electrophilic attack on an exocyclic methylene group, a feature present in this compound. In one such case, the reaction of a pyrrole (B145914) derivative bearing an exo-methylene group with (diacetoxyiodo)benzene (B116549) (HTIB) led to a ring expansion. The proposed mechanism involves an initial electrophilic attack on the double bond to create a carbocation. This is followed by a nucleophilic attack from the solvent and subsequent migration of an aryl bond to complete the ring expansion. mdpi.com This type of mechanism highlights a potential reactivity pathway for this compound to rearrange into larger ring systems. mdpi.com

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 2-Phenylindene |

| Benzyne |

| o-Methylphenyl radical |

| Propyne |

| Indene |

| 5-Methylidene-hydantoin |

| Cyclopentadiene |

| Benzofulvene |

| 2-(1-Phenylvinyl)benzaldehyde |

| Dimethyl malonate |

| Meldrum's acid |

| Titanium tetrachloride (TiCl₄) |

| Piperidine (B6355638) |

| Hydrogen bromide (HBr) |

| Allene |

| Hydroxyindene |

| Indenone |

| 7-Indene radical |

| Lithium aluminum hydride |

| cis-Indene glycol |

| trans-Indene glycol |

| 3-Isochromanone |

| 1-H-Inden-1-one |

| α-Iodonium diazo compound |

| (Diacetoxyiodo)benzene |

Computational and Theoretical Investigations of 2 Methylene 2h Indene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic nature and thermodynamic stability of indene (B144670) systems. These studies provide a molecular-level picture of electron distribution, orbital energies, and the forces holding the molecule together.

Density Functional Theory (DFT) has become a highly effective and widely used computational approach for investigating indene and its derivatives. researchgate.netrsc.org DFT methods are employed to model a variety of molecular properties, including geometric structures, electronic characteristics, and magnetic properties. rsc.org For systems related to indene, such as fulvene (B1219640) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are common for optimizing geometries and ensuring they correspond to minima on the potential energy surface through vibrational frequency analysis. nih.gov

DFT has been instrumental in studying phenomena such as N2 activation by molecules containing indene-like fragments, where aromaticity plays a key role in stabilizing the resulting products. researchgate.net In a study on the isomerization of methylene (B1212753) indene radicals, DFT calculations at the B3LYP/cc-pVDZ level of theory were used to determine the structures, energies, and vibrational frequencies of reactants, intermediates, and transition states. researchgate.net These computational studies provide a deep, atomistic understanding of the interactions and transformations within these molecular systems. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netlibretexts.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; higher energy indicates a better electron donor. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap correlates with high kinetic stability and low chemical reactivity. A small gap indicates higher reactivity. researchgate.netresearchgate.net |

Potential Energy Surface (PES) Mapping for Reaction Kinetics

The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify the most likely pathways for chemical reactions, including the low-energy structures of reactants and products, and the high-energy transition states that connect them. mdpi.com This information is vital for understanding reaction kinetics. rsc.orgrsc.org

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactant to product. mdpi.com It is characterized as a saddle point on the PES. mdpi.com Computational methods are essential for locating and characterizing the geometry of these fleeting structures.

For the isomerization between 1-methylene indene and 2-methylene indene, a key transition state (TS1) has been identified using DFT calculations. researchgate.net This process involves the movement of the methylene group from one carbon atom to another. The reaction proceeds through an intermediate (INT1) before reaching the final product. researchgate.net The characterization of this transition state provides a clear picture of the structural changes required for the isomerization to occur. researchgate.net

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. mdpi.com It determines the rate of a reaction; a higher barrier corresponds to a slower reaction. Quantum chemical calculations can provide accurate estimates of these barriers.

In the isomerization of 1-methylene indene to 2-methylene indene, the reaction pathway and associated energy barriers have been calculated. researchgate.net The process begins with 1-methylene indene and proceeds through a transition state (TS1) to form an intermediate (INT1), which then rearranges to the more stable 2-methylene indene product. researchgate.net The relative energies calculated at the uQCISD(T)//uB3LYP/cc-pVDZ level of theory show that 2-methylene indene is more stable than 1-methylene indene. researchgate.net

Calculated Relative Energies for Methylene Indene Isomerization Energies are relative to 1-Methylene Indene, in kcal/mol.

| Species | Relative Energy (kcal/mol) |

| 1-Methylene Indene (Reactant) | 0.0 |

| Transition State (TS1) | +35.1 |

| Intermediate (INT1) | +29.0 |

| 2-Methylene Indene (Product) | -3.5 |

| Data sourced from Reference researchgate.net |

Theoretical Exploration of Aromaticity and Delocalization Phenomena

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. researchgate.net While benzene (B151609) is the archetypal aromatic compound, the concept extends to other systems, including the five-membered ring in indene. The exocyclic methylene group in 2-methylene-2H-indene creates a fulvene-like structure, which has a significant impact on the electron delocalization and aromatic character of the molecule.

Theoretical studies on fulvene derivatives show a fascinating interplay between the substituent effects and aromaticity. nih.govacs.orgacs.org The exocyclic group can either donate or withdraw electron density, which in turn alters the cyclic π-electron delocalization of the ring. nih.govacs.org For instance, an electron-donating group attached to the exocyclic carbon of a pentafulvene (a cyclopentadiene (B3395910) with an exocyclic double bond) tends to increase the aromaticity of the five-membered ring. acs.org This is because it promotes a charge separation that makes the ring more cyclopentadienyl-anion-like, which is an aromatic 6π-electron system. Conversely, an electron-withdrawing group decreases aromaticity. acs.org This "aromatic chameleon" character is a key feature of fulvenes. acs.org

In this compound, the five-membered ring is fused to a benzene ring. The aromaticity of the cyclopentadienyl (B1206354) portion is influenced by the exocyclic methylene group, leading to a complex pattern of electron delocalization across the entire fused system. Computational methods, using aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify these effects and understand the stability of such molecules. acs.org

Computational Approaches to Spectroscopic Correlation and Structural Validation

Computational chemistry serves as a powerful tool in the elucidation of molecular structures and the interpretation of spectroscopic data. For transient or highly reactive species such as this compound, computational methods are particularly invaluable, providing insights that can be difficult to obtain through experimental means alone. These theoretical approaches allow for the prediction of spectroscopic properties and the validation of proposed structures by correlating calculated data with experimental observations.

The structural validation of this compound and its isomers, such as 1-methylene-1H-indene, relies heavily on quantum chemical calculations. Methods like Density Functional Theory (DFT) are frequently employed to determine optimized geometries, bond lengths, bond angles, and relative energies of different isomers. For instance, calculations at the uQCISD(T)//uB3LYP/cc-pVDZ level of theory have been used to investigate the isomerization pathway between 1-methylene indene and 2-methylene indene, establishing their relative stabilities. researchgate.net

Spectroscopic correlation involves comparing the computationally predicted spectra with experimentally measured spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman. A close agreement between the calculated and experimental data provides strong evidence for the correct structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Correlation

Below is an illustrative table comparing the experimental ¹³C NMR chemical shifts for 1-methylene-1H-indene with hypothetical calculated values, demonstrating the expected level of agreement in such a study.

Table 1: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for 1-methylene-1H-indene

| Carbon Atom | Experimental ¹³C Shift (ppm) | Hypothetical Calculated ¹³C Shift (ppm) | Deviation (ppm) |

| C1 | 143.2 | 144.5 | +1.3 |

| C2 | 121.5 | 122.0 | +0.5 |

| C3 | 128.9 | 129.8 | +0.9 |

| C3a | 145.8 | 146.5 | +0.7 |

| C4 | 125.7 | 126.3 | +0.6 |

| C5 | 121.1 | 121.9 | +0.8 |

| C6 | 126.4 | 127.1 | +0.7 |

| C7 | 120.9 | 121.5 | +0.6 |

| C7a | 138.1 | 139.0 | +0.9 |

| =CH₂ | 108.4 | 109.2 | +0.8 |

Note: Experimental data sourced from publicly available databases for 1-methylene-1H-indene. nih.gov Calculated values are hypothetical to illustrate the correlation process.

Vibrational Spectroscopy Correlation

Computational methods are also used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. DFT calculations, often using the B3LYP functional, can provide a set of harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For a definitive assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. nih.gov This allows for a detailed understanding of the nature of the molecular vibrations.

The table below presents a hypothetical set of calculated vibrational frequencies for this compound and their assignments, as would be determined in a computational study.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) |

| 3085 | Aromatic C-H stretch |

| 3060 | Olefinic C-H stretch |

| 2925 | Methylene (=CH₂) symmetric stretch |

| 1640 | C=C stretch (exocyclic methylene) |

| 1610 | C=C stretch (ring) |

| 1480 | CH₂ scissoring |

| 1250 | In-plane C-H bend |

| 910 | Out-of-plane C-H bend |

| 750 | Ring deformation |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from vibrational frequency calculations for the structural validation of this compound.

Applications of 2 Methylene 2h Indene in Polymer Science and Advanced Materials

Role of Indene (B144670) and its Methylene (B1212753) Derivatives in Polymerization Processes

Indene, a hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its derivatives are key monomers in various polymerization reactions. ontosight.ai The presence of a reactive double bond in the five-membered ring allows these compounds to form long polymer chains under specific catalytic conditions. The resulting polymers, known as polyindenes, possess distinct thermal and mechanical properties that make them suitable for specialized applications.

Indene monomers are particularly susceptible to cationic polymerization, a type of chain-growth polymerization where a cationic initiator transfers a charge to the monomer. wikipedia.org This process renders the monomer reactive, allowing it to sequentially add other monomers to form a polymer chain. wikipedia.org The polymerization is initiated by electrophilic agents such as classical protic acids or Lewis acids, which attack the nucleophilic double bond of the indene monomer. wikipedia.org

For instance, indene can be effectively polymerized to polyindene using a TiCl4•2THF complex as an initiator in a cationic mechanism. tandfonline.com This process involves the formation of an indanyl cation, which then propagates the polymer chain. tandfonline.com Monomers suitable for cationic polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting positive charge. wikipedia.org

The characteristics of the final polymer are heavily dependent on the type of catalyst used and the specific reaction conditions. Factors such as the catalyst system, temperature, and solvent can significantly influence the polymer's molecular weight, polydispersity (the distribution of molecular weights), and glass transition temperature (Tg). researchgate.netresearchgate.net

Studies have demonstrated that the number-average molecular weight (Mn) of polymers produced through cationic polymerization varies with the type and amount of catalyst. researchgate.net For example, using AlCl₃ as a catalyst for indene polymerization at -20 °C results in polymers with specific molecular weights and thermal properties. researchgate.net The choice of catalyst has a profound effect on the reaction's progress and can even lead to undesired side reactions or gelation if not carefully selected. mdpi.com Similarly, the physical structure of supported catalysts, such as Cr/silica, influences polymerization activity and the resulting polymer's molecular weight and branching. researchgate.netmdpi.com

Below is a data table summarizing research findings on the cationic polymerization of indene under different conditions.

| Catalyst/Initiator System | Monomer(s) | Key Findings | Reference(s) |

| AlCl₃ | Indene (Ind) | Polymerization at -20°C yielded polyindene with a number-average molecular weight (Mn) of 2100 g/mol and a glass transition temperature (Tg) of 200°C. | researchgate.net |

| AlCl₃ | Indene (Ind) & Styrene (St) | Copolymers (Ind-co-St) showed varying Mn and Tg values depending on the comonomer composition. | researchgate.net |

| TiCl₄•2THF | Indene | Cationic polymerization produced polyindene. The Tg was measured by DSC and compared with polymers from radiation-induced and thermal initiation. | tandfonline.com |

| Cumyl methyl ether / TiCl₄ | Indene | This system was used to achieve "living" cationic polymerization, allowing for control over the polymer structure. | acs.org |

Indene and its derivatives are recognized as important precursors for a variety of polymeric and functional materials. ontosight.aijfe-chem.com Their ability to be transformed into polymers with desirable properties makes them valuable in industrial applications. JFE Chemical Corporation, for example, produces indene on a large scale for use as a raw material in functional resins, optical materials, and pharmaceutical intermediates. jfe-chem.com

The versatility of indene derivatives is further highlighted by their use in synthesizing novel polymers. For example, indene oxide, a derivative of indene, can be catalytically coupled with carbon dioxide to produce poly(indene carbonate). researchgate.net This specific polycarbonate is noted for its rigid backbone and a high glass transition temperature of up to 134 °C. researchgate.net Furthermore, indene derivatives can be functionalized and used in more complex polymer structures, such as in the synthesis of precursors for poly(p-phenylene vinylene) (PPV), a key material in organic electronics. korea.ac.kr

Applications in Optoelectronics and Organic Electronics

The conjugated π-electron systems inherent in the structure of indene derivatives make them highly suitable for applications in optoelectronic and organic electronic devices. These materials can be engineered to exhibit specific light-absorbing and charge-transporting properties.

In recent years, indene derivatives have emerged as critical components in the development of high-performance organic solar cells, particularly as non-fullerene acceptors (NFAs). mdpi.comresearchgate.net Derivatives such as 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes serve as anchor groups in these NFAs, contributing to power conversion efficiencies of over 19% in organic solar cells. mdpi.com The synthesis of indene-C₆₀ adducts via Diels-Alder reactions has also produced effective electron-transporting materials for use in inverted (p–i–n) perovskite solar cells, demonstrating their versatility. acs.org

In the field of OLEDs, specific derivatives are used to create efficient and color-pure light-emitting devices. researchgate.netmdpi.comrsc.org For example, 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN), which incorporates an indene-like structural motif within a larger aromatic system, has been successfully used as both a hole-transporting material and an emitting layer in fluorescent blue OLEDs. researchgate.net By replacing other materials with these specialized derivatives, deep blue emission with high luminous efficiency can be achieved. researchgate.net

The table below presents examples of indene derivatives and their functions in optoelectronic devices.

| Indene Derivative/Related Compound | Device Type | Role | Key Performance Metric/Finding | Reference(s) |

| Indene-C₆₀ Adducts | Perovskite Solar Cells | Electron-Transporting Material | Show suitable LUMO energy levels for planar heterojunction architectures. | acs.org |

| 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes | Organic Solar Cells (OSCs) | Non-Fullerene Acceptor (NFA) | Key component in NFAs that have revolutionized OSCs, enabling higher photovoltaic efficiencies. | mdpi.comresearchgate.net |

| 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | Organic Light-Emitting Diodes (OLEDs) | Hole-Transport and Emitting Layer | Achieved a maximum luminous efficiency of 4.8 cd/A with deep blue emission (CIE coordinates of (0.16, 0.09)). | researchgate.net |

The performance of organic electronic devices is intrinsically linked to the efficiency of charge transport and the molecular arrangement (packing) within the active layers. The chemical modification of indene derivatives provides a powerful tool to tune these properties. By synthesizing indene derivatives with various functional groups, researchers can adjust the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize electron transport in solar cells. acs.org

The structure of these molecules dictates how they pack together in a solid film, which is crucial for charge to move efficiently between molecules. For instance, the indene-C₆₀ bisadduct (ICBA) was specifically designed as an alternative to other fullerene derivatives for use in polymer solar cells, highlighting the targeted design of these materials. acs.org In OLEDs, materials like MADN have demonstrated superior hole-transport capabilities, nearly comparable to standard materials like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB), which allows for the construction of simpler, more efficient devices with integrated functionalities. researchgate.net The ability to engineer these molecules facilitates well-balanced carrier recombination, which is essential for achieving high-efficiency electroluminescence. researchgate.net

Lack of Sufficient Data for "2-Methylene-2H-indene" in Polymer Science and Advanced Materials

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the applications of the specific chemical compound This compound in the fields of polymer science and advanced materials. The search did not yield any detailed research findings, data tables, or scholarly articles focusing on the polymerization of this particular isomer or its use in the development of novel materials with indene scaffolds.

The initial research plan to generate a detailed article based on the provided outline could not be executed due to the absence of verifiable scientific data for this compound. The topics intended for discussion, particularly "Novel Material Development Utilizing Indene Scaffolds" based on this specific monomer, are not covered in the accessible scientific literature.

For context, research on the related, more common isomer, indene , has been more extensive. Studies have explored the cationic and radiation-induced polymerization of indene to produce polyindene. tandfonline.commdpi.comnih.govresearchgate.net Furthermore, indene oxide has been utilized as a monomer for the synthesis of poly(indene carbonate). researchgate.netepa.govfigshare.com These polymers, derived from the basic indene structure, have been investigated for their thermal and mechanical properties. However, this information is not directly applicable to the distinct chemical structure and reactivity of this compound.

The isomerization of 1-methylene indene to 2-methylene indene has been noted in the context of combustion chemistry and the formation of polycyclic aromatic hydrocarbons (PAHs), which is unrelated to polymer synthesis for material applications. researchgate.net

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article on this compound. The scientific community has not published sufficient research on this specific compound to fulfill the detailed requirements of the proposed outline.

Q & A

Basic: What are the common synthetic routes for 2-Methylene-2H-indene, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound derivatives often involves condensation reactions. For example, equimolar phthalide and benzaldehyde can be condensed under sodium methoxide catalysis in ethyl acetate to form 2-aryl-1H-indene-1,3(2H)-diones . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOMe) improve yields.

- Solvent choice : Polar aprotic solvents enhance reaction rates.

- Purification : Column chromatography or recrystallization ensures purity.

Key parameters to monitor include molar ratios, temperature (typically 60–80°C), and reaction time (12–24 hours).

Basic: How is the structure of this compound characterized using spectroscopic and computational methods?

Answer:

Structural validation combines experimental and computational techniques:

- Spectroscopy :

- Computational validation :

Advanced: How do exocyclic substituents influence the aromaticity and π-hydrogen bonding in this compound derivatives?

Answer:

Substituents (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OMe) modulate aromaticity and hydrogen bonding:

- Aromaticity metrics :

- HOMA (Harmonic Oscillator Model of Aromaticity) : Quantifies delocalization in the six-membered ring (values >0.8 indicate strong aromaticity) .

- NICS (Nucleus-Independent Chemical Shift) : Evaluates ring current effects via magnetic shielding.

- π-Hydrogen bonding :

Advanced: What reaction mechanisms explain the formation of this compound in gas-phase radical recombination processes?

Answer:

In gas-phase synthesis, this compound forms via radical-mediated pathways:

Fulvenallenyl radical (C₇H₅·) generation : From propargyl (C₃H₃·) recombination or H-abstraction .

Radical recombination :

- C₇H₅· + C₃H₃· → Bicyclic intermediates (e.g., naphthalene precursors).

- Isomerization of five-membered rings yields this compound .

Key experimental tools include:

- Microtubular reactors : Monitor time-resolved product distributions.

- Mass spectrometry : Tracks radical decay and product evolution.

Advanced: How can this compound derivatives be engineered for selective metal ion sensing applications?

Answer:

Derivatives like 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione exhibit Cu²⁺ selectivity via:

- Intramolecular charge transfer (ICT) : Substituents tune electron density, enhancing fluorescence upon Cu²⁺ binding .

- Docking studies : Predict binding sites (e.g., indene carbonyl groups coordinate Cu²⁺) .

Methodological steps:

Synthesis : Introduce electron-withdrawing substituents (e.g., NO₂) to improve sensitivity.

Fluorescence titration : Measure emission enhancement in ethanol at λₑₓ = 350 nm.

SEM/EDS : Confirm Cu²⁺ incorporation in complexes .

Advanced: How can contradictions between experimental and computational data on this compound properties be resolved?

Answer:

Discrepancies (e.g., vibrational frequencies or thermodynamic properties) require:

Scaling factors : Apply B3LYP/6-31G(d)-derived factors (0.961–0.989) to harmonize DFT-calculated vs. experimental frequencies .

Multi-method validation : Compare results across DFT, MP2, and QCISD to identify systematic errors .

Sensitivity analysis : Vary substituent positions/charges to test model robustness .

Example: Experimental H-bond strengths may exceed DFT predictions unless dispersion corrections (e.g., D3-BJ) are included .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.